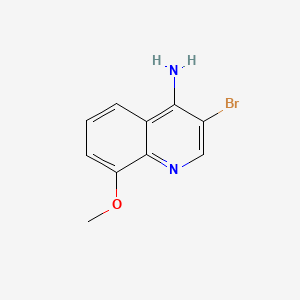

4-Amino-3-bromo-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNXCMCFQYSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672740 | |

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210642-96-8 | |

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. As a novel heterocyclic compound, detailed experimental data is emerging. This document synthesizes available information with expert analysis of its structural features to predict its chemical behavior. It further outlines detailed, field-proven methodologies for its empirical characterization. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this molecule's potential applications and providing the practical framework for its analysis.

Introduction and Molecular Overview

Quinoline and its derivatives are cornerstone scaffolds in pharmaceutical development, forming the core of numerous approved drugs, particularly in the antimalarial and anticancer domains[1]. The specific substitutions on the quinoline ring system—in this case, an amino group at position 4, a bromine atom at position 3, and a methoxy group at position 8—are anticipated to significantly modulate its biological activity, pharmacokinetic profile, and metabolic stability. The electron-donating amino group, the electron-withdrawing and sterically bulky bromine, and the lipophilic methoxy group create a unique electronic and steric landscape. Understanding the fundamental physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline is therefore a critical first step in elucidating its structure-activity relationship (SAR) and assessing its viability as a drug candidate[2][3].

This guide provides a summary of its known and predicted properties, followed by detailed experimental protocols for researchers to validate and expand upon this data.

Structural and Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the identity and key physicochemical parameters of 4-Amino-3-bromo-8-methoxyquinoline.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-8-methoxyquinolin-4-amine | N/A |

| Synonyms | 3-bromo-8-methoxy-4-quinolinylamine | |

| CAS Number | 1210642-96-8 | [4][5] |

| Molecular Formula | C₁₀H₉BrN₂O | [5] |

| Molecular Weight | 253.10 g/mol | |

| Chemical Structure |  | N/A |

Predicted and Observed Physical Properties

Direct, experimentally verified data for this specific molecule is limited. The table below combines information from chemical suppliers with predicted values based on the analysis of structurally similar compounds.

| Property | Value / Observation | Rationale and Comparative Insights |

| Appearance | Light yellow crystalline powder | This is consistent with many substituted aromatic amines and quinoline derivatives. |

| Melting Point | Predicted: >150 °C | The melting point is expected to be significantly higher than simpler quinolines due to increased molecular weight, hydrogen bonding potential from the amino group, and strong intermolecular forces from the polar C-Br bond. For comparison, the highly brominated 3,5,6,7-tetrabromo-8-methoxyquinoline has a melting point of 134–136 °C[6]. |

| Boiling Point | Predicted: Decomposes before boiling | Aromatic amines and multifunctional heterocycles often decompose at high temperatures. One supplier notes decomposition occurs above 250°C for a related compound[7]. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol) | The quinoline nitrogen and amino group can act as hydrogen bond acceptors/donors, providing slight aqueous solubility. However, the bromine and methoxy groups, along with the bicyclic aromatic system, contribute to overall lipophilicity, favoring solubility in organic solvents[7]. The use of co-solvents like DMSO is common for increasing aqueous solubility of similar compounds[8]. |

| pKa (Predicted) | pKa1 (Quinoline Nitrogen) ≈ 4-5; pKa2 (Amino Group) ≈ 2-3 | The pKa of the quinoline nitrogen in 4-aminoquinolines is typically around 6. However, the adjacent electron-withdrawing bromine atom at the 3-position is expected to significantly decrease the basicity of both the ring nitrogen and the exocyclic amino group[9]. |

Spectroscopic and Chromatographic Profile (Predicted)

Spectroscopic and chromatographic data are essential for confirming the identity, purity, and structure of a synthesized compound. While specific spectra for 4-Amino-3-bromo-8-methoxyquinoline are not publicly available, the following sections outline the expected results based on known data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the electronic effects of the substituents. Based on data from related compounds like 5-bromo-8-methoxyquinoline[10][11], the aromatic protons are expected in the δ 7.0-9.0 ppm range, and the methoxy protons (s, 3H) around δ 4.0 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show 10 distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine (C3) will be shifted downfield. The carbon attached to the methoxy group (C8) and the methoxy carbon itself will also have characteristic chemical shifts. Analysis of similar brominated methoxyquinolines provides reference chemical shifts for prediction[6][10].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two major peaks of nearly equal intensity: [M]+ at m/z 252 and [M+2]+ at m/z 254, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[12]. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉BrN₂O.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated π-system of the molecule.

-

Expected Absorption Maxima (λmax): As an aromatic amine and a quinoline derivative, the compound is expected to absorb UV radiation in the 200-400 nm range[13]. The exact λmax will depend on the solvent used but will be characteristic of the extended chromophore of the quinoline ring system.

Experimental Methodologies for Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed above.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range[3][14].

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline 4-Amino-3-bromo-8-methoxyquinoline.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Determination:

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

-

Reporting: Report the melting point as the range T1-T2. For high accuracy, perform the measurement in triplicate.

Purity and Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC separates compounds based on their hydrophobicity. It is a robust method for assessing the purity of a sample and can be adapted for quantification. A C18 column is a reliable choice for the analysis of aromatic compounds[6][15].

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL with the mobile phase.

-

HPLC System and Column:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV-Vis detector set at a relevant wavelength (e.g., 254 nm or the determined λmax).

-

-

Chromatographic Conditions (Scouting Gradient):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 5 minutes.

-

-

-

Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks.

Workflow for RP-HPLC Analysis

Caption: RP-HPLC workflow for purity analysis.

UV-Visible Spectroscopy for λmax Determination

Causality: The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore and is essential for setting up quantitative analyses (like HPLC detection) and for studying electronic transitions[13].

Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).

-

Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in the chosen solvent.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to use as a blank.

-

Measurement:

-

Calibrate the instrument with the solvent blank.

-

Replace the blank with the sample cuvette.

-

Scan the sample across a wavelength range of 200-700 nm.

-

-

Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax.

Synthesis Outline (Proposed)

While a specific published synthesis for 4-Amino-3-bromo-8-methoxyquinoline was not identified, a plausible route can be constructed based on established quinoline synthesis methodologies[16][17]. A likely approach involves the bromination of a pre-formed 4-amino-8-methoxyquinoline precursor.

Proposed Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Safety, Handling, and Storage

Trustworthiness: Although one supplier indicates the compound is not hazardous[7], comprehensive toxicological data is unavailable. Therefore, it is imperative to treat 4-Amino-3-bromo-8-methoxyquinoline as a potentially hazardous substance. Safety data for related brominated and amino-substituted heterocycles should inform handling procedures[14][15][18].

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

4-Amino-3-bromo-8-methoxyquinoline is a substituted quinoline with significant potential for further investigation in drug discovery. This guide has consolidated the available information on its physicochemical properties and provided a predictive framework based on sound chemical principles and comparative data from related structures. The detailed experimental protocols included herein offer a clear and validated path for researchers to empirically determine these properties, ensuring data integrity and advancing the scientific understanding of this promising molecule.

References

-

The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed. [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health (NIH). [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

4-Amino-3-bromo-8- methoxyquinoline. National Analytical Corporation. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Supporting Information For. Royal Society of Chemistry. [Link]

-

Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Thieme. [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (NIH). [Link]

-

Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8. Tradeindia. [Link]

-

4-Bromo-8-methoxy-quinoline. PubMed. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 4-Amino-3-bromo-8-methoxyquinoline | 1210642-96-8 [sigmaaldrich.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-bromo-8- methoxyquinoline Supplier in Mumbai, 4-Amino-3-bromo-8- methoxyquinoline Trader, Maharashtra [chemicalmanufacturers.in]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. fishersci.com [fishersci.com]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

"spectroscopic data (NMR, IR, MS) for 4-Amino-3-bromo-8-methoxyquinoline"

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Amino-3-bromo-8-methoxyquinoline

Introduction

4-Amino-3-bromo-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1] The precise arrangement of substituents—an amino group at position 4, a bromine atom at position 3, and a methoxy group at position 8—is critical to its chemical properties and potential biological activity. Accurate structural elucidation is therefore paramount for its application in research and drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of 4-Amino-3-bromo-8-methoxyquinoline is presented below with a standardized atom numbering system. This system will be used consistently throughout the guide.

Caption: Molecular structure of 4-Amino-3-bromo-8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[2] The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus within 4-Amino-3-bromo-8-methoxyquinoline.

Experimental Protocol: NMR Spectroscopy

A standard workflow for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing and anisotropic effects of the bromine (-Br) atom and the quinoline nitrogen.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~8.5 - 8.7 | s | - | 1H |

| H5 | ~7.2 - 7.4 | d | J5,6 = ~8.0 | 1H |

| H6 | ~7.4 - 7.6 | t | J6,5 = ~8.0, J6,7 = ~8.0 | 1H |

| H7 | ~7.0 - 7.2 | d | J7,6 = ~8.0 | 1H |

| NH₂ | ~4.5 - 5.5 | br s | - | 2H |

| OCH₃ | ~4.0 - 4.1 | s | - | 3H |

Interpretation and Justification:

-

H2: This proton is adjacent to the electronegative nitrogen and is typically the most downfield signal in the quinoline ring system.[1] The presence of the bromine at C3 will likely shift it slightly, but it is expected to remain a singlet due to the absence of adjacent protons.

-

H5, H6, H7: These protons on the carbocyclic ring form a coupled system. H7 is expected to be the most upfield due to the ortho-donating effect of the C8-methoxy group.[3] H5 will be a doublet coupled to H6, and H6 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) coupled to both H5 and H7. Their chemical shifts are estimated based on data for 5-bromo-8-methoxyquinoline and 8-amino-6-methoxyquinoline.[3][4]

-

NH₂: The amino protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration and solvent.

-

OCH₃: The methoxy protons will appear as a sharp singlet, with a chemical shift around 4.0 ppm, which is characteristic for an aromatic methoxy group.[3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals. The chemical shifts are governed by the electronegativity of the heteroatoms and the electronic effects of the substituents.

| Carbon | Predicted δ (ppm) |

| C2 | ~148 - 150 |

| C3 | ~110 - 115 |

| C4 | ~145 - 147 |

| C4a | ~140 - 142 |

| C5 | ~118 - 120 |

| C6 | ~128 - 130 |

| C7 | ~110 - 112 |

| C8 | ~152 - 154 |

| C8a | ~138 - 140 |

| OCH₃ | ~56 - 58 |

Interpretation and Justification:

-

C2, C4, C8: These carbons, being attached to or adjacent to heteroatoms (N, Br, O), are expected to be significantly influenced. C8, bearing the electron-donating methoxy group, will be downfield.[3] C4, attached to the amino group, will also be downfield. C2 is deshielded by the adjacent nitrogen.

-

C3: This carbon is directly bonded to bromine, and its chemical shift is expected to be significantly upfield due to the heavy atom effect of bromine.

-

C4a, C8a: These are the bridgehead carbons, and their shifts are predicted based on values from similar substituted quinolines.[3][5]

-

C5, C6, C7: These carbons of the benzene ring will have shifts influenced by the methoxy group. C7, being ortho to the methoxy group, is expected to be more shielded (upfield) compared to C5 and C6.[6]

-

OCH₃: The methoxy carbon signal is characteristically found in the 56-58 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Amino-3-bromo-8-methoxyquinoline will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is outlined below.

| Step | Action | Rationale |

| 1 | Sample Preparation | Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR) on the neat solid.[7] |

| 2 | Background Scan | Record a background spectrum of the empty sample holder (KBr pellet or ATR crystal). |

| 3 | Sample Scan | Record the spectrum of the sample, typically over the 4000–400 cm⁻¹ range. The background is automatically subtracted. |

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N ring stretching | Quinoline Ring |

| 1260 - 1230 | C-O stretch (asymmetric, aryl-alkyl ether) | Methoxy (-OCH₃) |

| 1050 - 1020 | C-O stretch (symmetric, aryl-alkyl ether) | Methoxy (-OCH₃) |

| 850 - 750 | C-H out-of-plane bend | Aromatic Ring |

| 650 - 550 | C-Br stretch | Bromo-substituent |

Interpretation and Justification:

-

N-H Vibrations: The presence of the primary amino group will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a characteristic N-H bending vibration around 1600 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching absorptions above 3000 cm⁻¹ for the aromatic quinoline protons and below 3000 cm⁻¹ for the methyl protons of the methoxy group.[8]

-

Quinoline Ring Vibrations: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the heterocyclic aromatic system.[9][10]

-

C-O and C-Br Stretches: The strong C-O stretching of the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹.[3] The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable clues about the molecular structure.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

| Step | Action | Rationale |

| 1 | Sample Preparation | Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL). |

| 2 | Infusion | Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. |

| 3 | Data Acquisition | Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. |

| 4 | Fragmentation (MS/MS) | To obtain structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. |

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 4-Amino-3-bromo-8-methoxyquinoline is C₁₀H₉BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2]

-

Molecular Weight:

-

For ⁷⁹Br: 251.99 g/mol

-

For ⁸¹Br: 253.99 g/mol

-

-

Predicted [M+H]⁺ Peaks (ESI-MS):

-

m/z ≈ 253.0 (for ⁷⁹Br)

-

m/z ≈ 255.0 (for ⁸¹Br)

-

These two peaks should have a relative intensity ratio of approximately 1:1.

-

Predicted Fragmentation Pathway (ESI-MS/MS of [M+H]⁺):

Caption: Predicted fragmentation pathway for the protonated molecule.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the protonated molecular ion, leading to a fragment at m/z 238/240.

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a characteristic fragmentation for phenols and related compounds, yielding a fragment at m/z 210/212.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, producing an intense peak at m/z 174. This fragment would not show the characteristic 1:1 isotopic pattern.[11]

-

Loss of Ammonia (NH₃): The amino group can be lost as a neutral ammonia molecule, particularly in the gas phase, resulting in a fragment at m/z 236/238.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Amino-3-bromo-8-methoxyquinoline. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and supported by data from analogous structures, serves as a robust framework for the identification and structural verification of this compound. Researchers and drug development professionals can use this guide to anticipate spectral features, confirm experimental results, and ensure the integrity of their chemical entities, thereby facilitating progress in their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.

- Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- MDPI. (2019). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.

- ResearchGate. (n.d.).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- UNCW Institutional Repository. (n.d.).

- Chemistry LibreTexts. (2023).

- The Royal Society of Chemistry. (n.d.).

- UNCW Institutional Repository. (n.d.).

- BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.

- YouTube. (2017). Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)....

- University of Colorado Boulder. (n.d.).

- InTechOpen. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- eGyanKosh. (n.d.).

- YouTube. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 4-Amino-3-bromo-8-methoxyquinoline (CAS No. 1210642-96-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-8-methoxyquinoline, a quinoline derivative with significant potential in pharmacological research. Drawing upon the established biological activities of the broader quinoline class, this document will explore its physicochemical properties, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Core Compound Profile

4-Amino-3-bromo-8-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1] This particular derivative is characterized by an amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 8-position of the quinoline ring. These substitutions are anticipated to significantly influence its biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1210642-96-8 | |

| Molecular Formula | C₁₀H₉BrN₂O | |

| Molecular Weight | 253.1 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable under recommended storage conditions; sensitive to moisture | [3] |

Potential Therapeutic Applications & Mechanism of Action

While specific research on 4-Amino-3-bromo-8-methoxyquinoline is limited, the extensive body of literature on related quinoline derivatives allows for informed postulation of its potential therapeutic applications and mechanisms of action.

Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[4][5] The presence of bromine and methoxy groups on the quinoline ring of the target compound suggests potential antiproliferative activity.[4]

Postulated Mechanism of Action:

Brominated quinolines have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair.[4] It is plausible that 4-Amino-3-bromo-8-methoxyquinoline shares these mechanisms. The amino group at the 4-position can also contribute to the molecule's ability to intercalate with DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[6]

Compound [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="Disruption of DNA\nReplication & Transcription", fillcolor="#FBBC05", fontcolor="#202124"]; Topoisomerase [label="Topoisomerase I\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

Compound -> DNA; Compound -> Topoisomerase; DNA -> Replication; Topoisomerase -> Replication; Replication -> Apoptosis; Apoptosis -> CellDeath; }

Figure 1: Postulated anticancer mechanism of action.

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of several critical antimalarial drugs, including chloroquine.[1][7] Furthermore, 8-aminoquinolines are a distinct class of antimalarials known for their activity against the liver stages of the malaria parasite.[6] The presence of both a 4-amino and an 8-methoxy group suggests that 4-Amino-3-bromo-8-methoxyquinoline could exhibit multi-stage antimalarial activity.

Postulated Mechanism of Action:

The primary mechanism of action for 4-aminoquinolines against the blood stages of malaria is the inhibition of hemozoin formation.[7] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-aminoquinolines are thought to enter the food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which kills the parasite.

Compound [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoodVacuole [label="Accumulation in\nParasite Food Vacuole", fillcolor="#FBBC05", fontcolor="#202124"]; Heme [label="Free Heme\n(Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin Formation\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nHemozoin Polymerization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ParasiteDeath [label="Parasite Death", fillcolor="#202124", fontcolor="#FFFFFF"];

Compound -> FoodVacuole; FoodVacuole -> Inhibition; Heme -> Hemozoin; Inhibition -> Heme [label="prevents conversion to", style=dashed]; Heme -> ParasiteDeath; }

Figure 2: Postulated antimalarial mechanism of action.

Experimental Protocols

The following are detailed, step-by-step methodologies for the evaluation of 4-Amino-3-bromo-8-methoxyquinoline's potential anticancer and antimalarial activities. These protocols are based on established methods for analogous compounds.

In Vitro Cytotoxicity Screening (Anticancer)

This protocol outlines the assessment of the cytotoxic effects of 4-Amino-3-bromo-8-methoxyquinoline on human cancer cell lines.[8]

Materials:

-

Human cancer cell lines (e.g., MCF7, MDA-MB468, C6, HeLa, HT29)

-

4-Amino-3-bromo-8-methoxyquinoline

-

Appropriate cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 4-Amino-3-bromo-8-methoxyquinoline in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of desired concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol describes a high-throughput method to assess the in vitro activity of 4-Amino-3-bromo-8-methoxyquinoline against the blood stages of Plasmodium falciparum.[9]

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with human serum and hypoxanthine

-

4-Amino-3-bromo-8-methoxyquinoline

-

SYBR Green I nucleic acid stain

-

96-well plates

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes.

-

Assay Setup: In a 96-well plate, add parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Compound Addition: Add serial dilutions of 4-Amino-3-bromo-8-methoxyquinoline to the wells. Include a no-drug control and a positive control (e.g., chloroquine).

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber at 37°C.

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Synthesis Outline

The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[3]

Start [label="4-Chloro-3-bromo-\n8-methoxyquinoline", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine Source\n(e.g., Ammonia)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic\nSubstitution", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Amine -> Reaction; Reaction -> Product; }

Figure 3: General synthetic workflow.

Conclusion and Future Directions

4-Amino-3-bromo-8-methoxyquinoline is a promising research chemical with significant potential for development as an anticancer or antimalarial agent. Its structural features are common to well-established pharmacophores in these therapeutic areas. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities. Future research should focus on in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Tradeindia. (n.d.). 4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. [Link]

-

MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

-

ACS Publications. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. [Link]

-

PubMed Central (PMC). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]

-

PubMed. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. [Link]

-

PubMed Central (PMC). (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

PubMed. (2000). Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. [Link]

-

Anticancer Research and Drug Development. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

-

ResearchGate. (2025). (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]

-

National Institutes of Health (NIH). (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

PubMed Central (PMC). (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. [Link]

-

MDPI. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. 4-Amino-3-bromo-8-methoxyquinoline | 1210642-96-8 [sigmaaldrich.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to In Silico Studies of 4-Aminoquinoline Compounds

This guide provides a comprehensive overview of the computational strategies employed in the research and development of 4-aminoquinoline derivatives. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine, and continues to be a versatile platform for designing agents against a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of in silico techniques to accelerate the discovery of novel 4-aminoquinoline-based therapeutics.

Part 1: The Strategic Imperative for In Silico Exploration of 4-Aminoquinolines

The 4-aminoquinoline core structure, while highly effective, has faced challenges, most notably the emergence of drug-resistant strains of Plasmodium falciparum in the context of malaria.[3][4] This has necessitated the exploration of novel derivatives that can circumvent these resistance mechanisms.[4][5] In silico methodologies offer a rapid and cost-effective approach to design and screen vast virtual libraries of 4-aminoquinoline analogs, prioritizing those with the highest potential for synthesis and biological evaluation.[6][7][8]

Computational studies allow for a deep understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.[9][10] Key structural features, such as the 7-chloro group and the 4-amino side chain, are crucial for their antimalarial activity, and their modification can lead to compounds with improved potency and pharmacokinetic profiles.[5][9]

Part 2: Core In Silico Methodologies and Their Application

A multi-faceted in silico approach is essential for a thorough investigation of 4-aminoquinoline compounds. This typically involves a synergistic application of several computational techniques, each providing unique insights into the behavior of the molecules.

Molecular Docking: Unraveling Binding Interactions

Molecular docking is a pivotal technique used to predict the preferred orientation of a ligand when bound to a target protein.[11] For 4-aminoquinolines, this has been instrumental in understanding their mechanism of action and designing novel derivatives with enhanced binding affinities.

Key Targets for 4-Aminoquinoline Docking Studies:

-

Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (pfDHFR-TS): A crucial enzyme in the parasite's life cycle, making it a prime target for antimalarial drugs.[12][13] Docking studies have elucidated how 4-aminoquinoline hybrids can effectively bind to the active site of this enzyme.[13]

-

Heme: The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization, which leads to the accumulation of toxic free heme in the parasite.[3][14] Docking simulations can model the π-π stacking interactions between the quinoline ring and heme.[14]

-

Plasmodium falciparum Lactate Dehydrogenase (pfLDH): While not the primary target, interactions with pfLDH have been observed and are believed to contribute to the antimalarial effect.[15][16][17]

-

P. falciparum Chloroquine Resistance Transporter (PfCRT): In resistant strains, mutations in this protein facilitate the efflux of chloroquine from the parasite's digestive vacuole.[5][18] Docking studies are employed to design compounds that can evade this resistance mechanism.[5]

-

Receptor-Interacting Protein Kinase 2 (RIPK2): In the context of inflammatory diseases, 4-aminoquinoline derivatives have been designed as potent inhibitors of RIPK2.[19]

-

Cancer-Related Targets: The anticancer properties of 4-aminoquinolines are linked to their ability to disrupt lysosomal function and inhibit signaling pathways like PI3K/Akt/mTOR.[3] Docking can be used to investigate their interactions with key proteins in these pathways.

Experimental Protocol: Molecular Docking of a 4-Aminoquinoline Derivative against pfDHFR-TS

-

Protein Preparation:

-

Download the crystal structure of pfDHFR-TS (e.g., PDB ID: 1J3I) from the Protein Data Bank.[12]

-

Remove water molecules and any co-crystallized ligands from the protein structure.[5][12]

-

Add polar hydrogens and assign appropriate charges to the protein residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Construct the 3D structure of the 4-aminoquinoline derivative using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign appropriate charges and atom types to the ligand.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking poses based on their binding energy scores and clustering.

-

Visualize the ligand-protein interactions, identifying key hydrogen bonds and hydrophobic interactions.[13]

-

Visualization of the In Silico Drug Discovery Workflow:

Caption: A generalized workflow for the in silico discovery of 4-aminoquinoline compounds.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR studies are essential for understanding how the physicochemical properties of 4-aminoquinoline derivatives correlate with their biological activity.[4][10][20] By developing mathematical models, researchers can predict the activity of novel compounds before they are synthesized.[4][21]

Key Descriptors in 4-Aminoquinoline QSAR:

-

Topological and Connectivity Descriptors: These describe the branching and connectivity of the molecule and have been shown to correlate with antimalarial activity.[10]

-

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules.[12]

-

Hydrophobicity (log P): This is a crucial parameter, as the accumulation of 4-aminoquinolines in the acidic food vacuole of the parasite is a key aspect of their mechanism of action.[4][21]

-

Steric (MR) and Electronic (DM) Factors: These classical descriptors are also influential in determining the antimalarial potency of 7-chloro-4-aminoquinoline derivatives.[21]

Experimental Protocol: 2D-QSAR for Antimalarial 4-Aminoquinolines

-

Data Set Preparation:

-

Compile a dataset of 4-aminoquinoline derivatives with their experimentally determined biological activities (e.g., IC50 or EC50 values).[12]

-

Convert the biological activities to a logarithmic scale (e.g., pIC50).

-

Divide the dataset into a training set for model development and a test set for external validation.

-

-

Descriptor Calculation:

-

Generate 2D or 3D structures for all compounds in the dataset.

-

Calculate a wide range of molecular descriptors (topological, electronic, hydrophobic, etc.) using software like Dragon or PaDEL-Descriptor.

-

-

Model Building:

-

Model Validation:

-

Perform internal validation (e.g., leave-one-out cross-validation) to assess the robustness of the model.

-

Conduct external validation using the test set to evaluate the predictive power of the model.

-

Assess the model's applicability domain to define the chemical space in which it can make reliable predictions.[20]

-

Table 1: Example of a QSAR Model for Antimalarial 4-Aminoquinolines

| Model Type | Statistical Parameter | Value | Interpretation |

| MLR | R² | 0.881 | 88.1% of the variance in activity is explained by the model.[22] |

| Q² | 0.638 | Good internal predictive ability.[22] | |

| F-value | 157.09 | The model is statistically significant.[22] |

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While molecular docking provides a static snapshot of ligand-protein interactions, MD simulations offer a dynamic view, revealing the stability of the complex over time.[23][24] This is particularly important for understanding how mutations in a target protein might affect drug binding and for confirming the stability of promising lead compounds.

MD simulations of 4-aminoquinoline derivatives complexed with their targets have shown that stable hydrogen bond networks and consistent structural conformations are indicative of potent inhibitors.[18][23]

Visualization of the 4-Aminoquinoline Mechanism of Action in Malaria:

Caption: The mechanism of action of 4-aminoquinolines in the malaria parasite.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[6][25] In silico ADMET prediction models are used to evaluate the pharmacokinetic and toxicological profiles of 4-aminoquinoline derivatives, ensuring they possess drug-like characteristics.[6][26][27]

Key ADMET Parameters for 4-Aminoquinolines:

-

Lipinski's Rule of Five: Provides a general guideline for the oral bioavailability of a drug candidate.[6]

-

Aqueous Solubility: Important for absorption and distribution.

-

Blood-Brain Barrier Permeability: Relevant for assessing potential central nervous system side effects.[28]

-

CYP450 Inhibition: Predicts the potential for drug-drug interactions.

-

Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity issues.[27]

Part 3: Future Directions and Conclusion

The integration of artificial intelligence and machine learning is poised to further revolutionize the in silico study of 4-aminoquinolines. These advanced computational approaches can analyze vast datasets to identify novel scaffolds, predict complex biological activities, and optimize pharmacokinetic properties with greater accuracy.

References

-

Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types. (n.d.). National Institutes of Health (NIH). [Link]

-

In vitro antimalarial activity and molecular docking analysis of 4-aminoquinoline-clubbed 1,3,5-triazine derivatives. (n.d.). PubMed. [Link]

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Institutes of Health (NIH). [Link]

-

Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). National Institutes of Health (NIH). [Link]

-

DOCKING BASED VIRTUAL SCREENING OF SOME NEW 4- AMINOQUINOLINES AGAINST PfCRT. (2021). Dibrugarh University. [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). National Institutes of Health (NIH). [Link]

-

Qsar Studies of 4-Aminoquinoline Derived Thiazolidines as Antimalarial Agents. (2022). International Journal of Health and Pharmaceutical Research. [Link]

-

Development of a New Generation of 4-aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (2010). PubMed. [Link]

-

In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity. (n.d.). ProQuest. [Link]

-

QSAR Analysis of 7-Chloro-4-Aminoquinoline Derivatives as Antimalarial Agents. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

-

(PDF) In-silico study of 4-aminoquinoline derivatives as antimalarial agents. (2024). ResearchGate. [Link]

-

In-silico study of 4-aminoquinoline derivatives as antimalarial agents. (2024). RHAZES: Green and Applied Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]

-

Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). National Institutes of Health (NIH). [Link]

-

Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives. (2015). PubMed. [Link]

-

In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. (2015). National Institutes of Health (NIH). [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (n.d.). PLOS One. [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). National Center for Biotechnology Information. [Link]

-

(PDF) Molecular Dynamics Simulation, Molecular Docking, and 2d-Qsar Studies of Some 4-Aminoquinoline Imidazole Analogues Against Chloroquine-Resistant Plasmodium Falciparum (3d7 Strain). (2023). ResearchGate. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). National Center for Biotechnology Information. [Link]

-

Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed. [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (2010). ResearchGate. [Link]

-

Molecular Dynamics, Inhibitive, Structural Activity, and Toxicity Studies of Novel 4-aminoquinoline Imidazole Analogues Against. (2023). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

View of In-silico study of 4-aminoquinoline derivatives as antimalarial agents. (n.d.). IMIST. [Link]

-

Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). ACS Publications. [Link]

-

Molecular dynamics simulations of quinine encapsulation into biodegradable nanoparticles: A possible new strategy against Sars-CoV-2. (2021). PubMed Central. [Link]

-

Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-Aminoquinoline Hybrids. (2021). ResearchGate. [Link]

-

Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs. (n.d.). MDPI. [Link]

-

Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. (n.d.). National Institutes of Health (NIH). [Link]

-

In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. (n.d.). Semantic Scholar. [Link]

-

PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (n.d.). Ukrainian Chemistry Journal. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). MDPI. [Link]

-

Computational approaches in medicinal chemistry for target identification and drug discovery. (n.d.). Allied Academies. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antimalarial activity and molecular docking analysis of 4-aminoquinoline-clubbed 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 15. In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity - ProQuest [proquest.com]

- 16. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 17. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 25. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ucj.org.ua [ucj.org.ua]

- 28. mdpi.com [mdpi.com]

The Quinoline Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline moiety, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid, planar structure, coupled with synthetic tractability, has rendered it a privileged scaffold for the design of a multitude of therapeutic agents. The versatility of the quinoline core allows for the exploration of a vast chemical space, leading to compounds that can interact with a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinoline-based compounds, delving into their mechanisms of action, quantitative measures of their activity, and detailed experimental protocols for their evaluation.

Introduction: The Enduring Legacy of Quinolines in Medicine

From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and kinase inhibitors in oncology, the quinoline scaffold has consistently proven its therapeutic value.[1][2] The inherent aromaticity and the presence of a nitrogen atom in the quinoline ring system allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These features, combined with the ability to introduce a wide range of substituents at various positions, provide a robust platform for the rational design of potent and selective modulators of biological function. This guide will navigate through the principal therapeutic arenas where quinoline derivatives have made a significant impact, offering insights into the causality behind their mechanisms and the experimental validation of their activity.

Targeting the Eukaryotic Kinome: A Cornerstone of Cancer Therapy

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] Quinoline-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[4][]

The Rationale for Kinase Inhibition by Quinolines

The ATP-binding pocket of kinases presents a well-defined target for small molecule inhibitors. The planar nature of the quinoline scaffold allows it to fit snugly into the predominantly hydrophobic adenine-binding region of the ATP pocket. Furthermore, the nitrogen atom and various substituents on the quinoline ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. This structural complementarity forms the basis for the design of numerous quinoline-based kinase inhibitors.

Key Kinase Targets and Representative Quinoline Inhibitors

Quinoline derivatives have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.

-

c-Met: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.[6]

-

PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[6]

Table 1: Selected FDA-Approved Quinoline-Based Kinase Inhibitors and their IC50 Values

| Compound | Primary Kinase Target(s) | IC50 (nM) | Disease Indication |

| Bosutinib | Src, Abl | 1.2 (Src), 1 (Abl) | Chronic Myeloid Leukemia |

| Pazopanib | VEGFR1/2/3, PDGFR, c-Kit | 10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3) | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1/2/3 | 0.1 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3) | Renal Cell Carcinoma |

Data sourced from BOC Sciences, 2023.[]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a quinoline-based compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to convert the remaining ATP into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Quinoline-based test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the quinoline compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In each well of the microplate, add the following components in order:

-

Kinase reaction buffer

-

Test compound or DMSO (vehicle control)

-

Kinase and substrate mixture

-

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

-

Signal Measurement: Incubate the plate for the recommended time and then measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no kinase).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

Diagram 1: Workflow for Kinase Inhibition Assay

Caption: A streamlined workflow for determining the IC50 of a quinoline-based kinase inhibitor.

Targeting DNA Topoisomerases: Disrupting DNA Replication and Repair

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[7] These enzymes are validated targets for anticancer drugs, and several quinoline derivatives have been shown to be potent topoisomerase inhibitors.[8][9]

Mechanism of Action of Quinoline-Based Topoisomerase Inhibitors

Quinoline compounds can inhibit topoisomerases through two primary mechanisms:

-

Topoisomerase Poisons: These compounds stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to the accumulation of DNA strand breaks and ultimately cell death.

-

Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex, for example, by preventing DNA binding or ATP hydrolysis (in the case of topoisomerase II).

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is used to assess the ability of a quinoline compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the supercoiled form to the relaxed form.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 50% glycerol)

-

Quinoline-based test compound (dissolved in DMSO)

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

Sterile water

-

10x Topoisomerase I reaction buffer

-

Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)

-

Test compound or DMSO (vehicle control)

-

-

Enzyme Addition: Add a pre-determined amount of human Topoisomerase I to initiate the reaction. The amount of enzyme should be just sufficient to fully relax the DNA in the vehicle control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[10][11]

-

Reaction Termination: Stop the reaction by adding the 5x stop buffer/gel loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[10]

-

Interpretation:

-

The control lane with no enzyme will show only the fast-migrating supercoiled DNA band.

-

The vehicle control lane (with enzyme) will show the slower-migrating relaxed DNA bands.

-

In the presence of an effective inhibitor, the supercoiled DNA band will be retained, and the formation of relaxed DNA will be reduced or absent.

-

Diagram 2: Topoisomerase I DNA Relaxation Assay Principle

Caption: Inhibition of topoisomerase I by a quinoline compound prevents the relaxation of supercoiled DNA.

Combating Infectious Diseases: A Legacy and a Future for Quinolines

Quinoline-based compounds have a long and successful history in the fight against infectious diseases, most notably malaria. Their utility extends to bacterial and viral infections as well.

Antimalarial Activity

The 4-aminoquinoline chloroquine was a mainstay of malaria treatment for decades. While its efficacy has been compromised by widespread resistance, the quinoline scaffold remains a crucial starting point for the development of new antimalarials.

Mechanism of Action: In the acidic food vacuole of the malaria parasite, quinoline antimalarials are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which kills the parasite.[12]

Table 2: Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum

| Compound | Strain | IC50 (µg/mL) |

| Chloroquine | 3D7 (sensitive) | ~0.02 |

| Chloroquine | K1 (resistant) | >0.2 |

| Mefloquine | - | ~0.02-0.05 |

| Quinine | - | ~0.1-0.5 |

| A novel quinolinyl β-enaminone hybrid | PfK1 (MDR) | 3.89 µM |

Data compiled from various sources.[12][13][14]

Antibacterial Activity

The fluoroquinolones, a class of synthetic quinoline derivatives, are broad-spectrum antibiotics that have been widely used to treat bacterial infections.

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[15]

Table 3: Antibacterial Activity (MIC) of Representative Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) |

| Ciprofloxacin | E. coli | 0.015 - 1 |

| Ciprofloxacin | S. aureus (MRSA) | 0.5 - >64 |

| A novel 3-aminothiazole quinolone | S. aureus (MRSA) | 0.8 |

| A novel quinoline-2-one derivative (6c) | S. aureus (MRSA) | 0.75 |

Data compiled from various sources.[7][15][16][17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antibacterial agent.